molecular formula C41H86NO5P B15138718 2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate

2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate

Cat. No.: B15138718
M. Wt: 704.1 g/mol
InChI Key: LHWREOKVLPKSRL-UHFFFAOYSA-N
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Description

2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate is an organic phosphinate compound It is characterized by its complex structure, which includes long hydrocarbon chains and a phosphinate group

Preparation Methods

The synthesis of 2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate typically involves a multi-step chemical process. One common method includes the reaction of 2-chloroethyl phosphinate with 2,3-dihexadecoxypropyl alcohol to form an intermediate. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of organic solvents such as ethanol or dimethylformamide.

Chemical Reactions Analysis

2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate can undergo various chemical reactions, including:

Scientific Research Applications

2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate involves its interaction with biological membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The trimethylazaniumyl group can interact with negatively charged components of the membrane, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C41H86NO5P

Molecular Weight

704.1 g/mol

IUPAC Name

2,3-dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate

InChI

InChI=1S/C41H86NO5P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-45-39-41(40-47-48(43,44)38-34-35-42(3,4)5)46-37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3

InChI Key

LHWREOKVLPKSRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(CCC[N+](C)(C)C)[O-])OCCCCCCCCCCCCCCCC

Origin of Product

United States

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